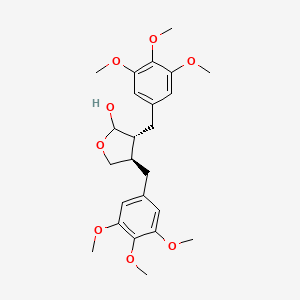![molecular formula C16H25N3OS B10838050 (R)-3-(3-Hexylsulfanyl-pyrazin-2-yloxy)-1-aza-bicyclo[2.2.1]heptane](/img/structure/B10838050.png)
(R)-3-(3-Hexylsulfanyl-pyrazin-2-yloxy)-1-aza-bicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(3-Hexylsulfanyl-pyrazin-2-yloxy)-1-aza-bicyclo[221]heptane is a complex organic compound that features a bicyclic structure with a pyrazine ring and a hexylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(3-Hexylsulfanyl-pyrazin-2-yloxy)-1-aza-bicyclo[2.2.1]heptane typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrazine Ring: Starting from appropriate precursors, the pyrazine ring can be synthesized through cyclization reactions.
Introduction of the Hexylsulfanyl Group: This step involves the substitution of a hydrogen atom on the pyrazine ring with a hexylsulfanyl group, often using thiol reagents under specific conditions.
Formation of the Bicyclic Structure: The final step involves the formation of the bicyclic structure through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for large-scale synthesis. This includes:
Selection of Cost-Effective Reagents: Using commercially available and cost-effective reagents.
Optimization of Reaction Conditions: Ensuring high yield and purity through controlled reaction conditions such as temperature, pressure, and solvent choice.
Purification Techniques: Employing techniques like crystallization, distillation, or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazine ring or other functional groups, leading to various reduced forms.
Substitution: The hexylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced pyrazine derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Medicinal Chemistry: Investigated for potential pharmacological properties, such as antimicrobial or anticancer activities.
Medicine
Drug Development: Potential candidate for the development of new therapeutic agents.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ®-3-(3-Hexylsulfanyl-pyrazin-2-yloxy)-1-aza-bicyclo[2.2.1]heptane would depend on its specific application. For instance, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Similar Compounds
- ®-3-(3-Methylsulfanyl-pyrazin-2-yloxy)-1-aza-bicyclo[2.2.1]heptane
- ®-3-(3-Phenylsulfanyl-pyrazin-2-yloxy)-1-aza-bicyclo[2.2.1]heptane
Uniqueness
- Hexylsulfanyl Group : The presence of the hexylsulfanyl group may impart unique lipophilic properties, affecting the compound’s solubility and membrane permeability.
- Bicyclic Structure : The bicyclic structure can influence the compound’s stability and reactivity compared to similar compounds with different ring systems.
Properties
Molecular Formula |
C16H25N3OS |
|---|---|
Molecular Weight |
307.5 g/mol |
IUPAC Name |
(3R)-3-(3-hexylsulfanylpyrazin-2-yl)oxy-1-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C16H25N3OS/c1-2-3-4-5-10-21-16-15(17-7-8-18-16)20-14-12-19-9-6-13(14)11-19/h7-8,13-14H,2-6,9-12H2,1H3/t13?,14-/m0/s1 |
InChI Key |
CBUABSHDAKLYKZ-KZUDCZAMSA-N |
Isomeric SMILES |
CCCCCCSC1=NC=CN=C1O[C@H]2CN3CCC2C3 |
Canonical SMILES |
CCCCCCSC1=NC=CN=C1OC2CN3CCC2C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-[[1-[methyl-[2-(4-methylphenyl)acetyl]amino]-2-naphthalen-2-ylethyl]carbamoyl]cyclohexyl]-1H-indole-3-carboxamide](/img/structure/B10837971.png)
![3-(2-{3-[4-(4-Cyclohexyl-butylcarbamoyl)-oxazol-2-yl]-7-oxa-bicyclo[2.2.1]hept-2-ylmethyl}-phenyl)-propionic acid](/img/structure/B10837972.png)
![[(3aR,6E,9S,9aR,10R,11aS)-5-hydroxy-9-(methoxymethyl)-9a,11a-dimethyl-1,4,7-trioxo-6-(pyrrolidin-1-ylmethylidene)-2,3,3a,9,10,11-hexahydroindeno[4,5-h]isochromen-10-yl] acetate](/img/structure/B10837979.png)
![[3-[2-[[3-Methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoylamino]-2-oxo-3-(2-oxoethoxy)propyl] 2,6-dichlorobenzoate](/img/structure/B10837980.png)
![(E)-N-[(3-chloro-1-benzothiophen-7-yl)methyl]-N,6,6-trimethylhept-2-en-4-yn-1-amine](/img/structure/B10837981.png)
![8-Chlorospiro[1,2,3,4-tetrahydronaphthalene-2,4''-(4'',5''-dihydro[1,3]oxazole)]-2''-amine](/img/structure/B10837986.png)
![1-[4-(2-Methylpyrrol-1-yl)but-2-ynyl]pyrrolidin-2-one](/img/structure/B10837990.png)
![Diethyl 2-[[[2-[[2-hydroxy-3-(2-methoxyphenoxy)propyl]amino]-2-methylpropyl]-methylamino]methyl]-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B10838001.png)
![2-[[7-[[2-(3-Chlorophenyl)-2-hydroxyethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetic acid](/img/structure/B10838006.png)



![5-(2,6-Dichlorobenzoyl)oxy-3-[2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoylamino]-4-oxopentanoic acid](/img/structure/B10838030.png)
